An In-Depth Technical Guide to the Chemical Properties of Guajadial F
An In-Depth Technical Guide to the Chemical Properties of Guajadial F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guajadial F is a naturally occurring meroterpenoid, a class of chemical compounds that are hybrids of terpenoid and polyketide biosynthetic pathways.[1][2][3][4][5] Isolated from the leaves of the guava plant (Psidium guajava), Guajadial F belongs to a family of structurally complex molecules that have garnered significant interest in the scientific community for their potential therapeutic applications.[1][3][4] This technical guide provides a comprehensive overview of the chemical and biological properties of Guajadial F, with a focus on its quantitative data, experimental protocols, and relevant biological pathways.
Chemical and Physical Properties
Guajadial F is a sesquiterpenoid-based meroterpenoid. Its chemical structure was elucidated through extensive spectroscopic analysis, including 1H and 13C Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Electron Ionization Mass Spectrometry (HREIMS).[4]
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₄O₅ | [4] |
| Molecular Weight | 474.59 g/mol | [4] |
| CAS Number | 1529775-08-3 | |
| Appearance | Amorphous powder | [4] |
| Optical Rotation | [α]²⁴D +93.5 (c 0.20, CHCl₃) for Guajadial C (a related compound) | [4] |
| UV (MeOH) λmax | 277, 337 (sh) nm | [4] |
| IR (film) νmax | 3441, 1633 cm⁻¹ | [4] |
Spectroscopic Data
The structural characterization of Guajadial F relies heavily on NMR spectroscopy. The following table summarizes the ¹H and ¹³C NMR chemical shifts for Guajadial F in CDCl₃.
| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, mult., J in Hz) |
| 1 | 49.3 | 2.15, m |
| 2 | 29.3 | 1.65, m; 0.58, m |
| 3 | 37.1 | 2.40, m |
| 4 | 148.4 | |
| 5 | 124.6 | 5.30, d, 10.0 |
| 6 | 40.5 | 2.35, m |
| 7 | 37.2 | 1.95, m |
| 8 | 26.2 | 1.55, m |
| 9 | 40.1 | 1.45, m; 1.15, m |
| 10 | 48.7 | 1.85, m |
| 11 | 21.6 | 0.95, d, 7.0 |
| 12 | 21.4 | 1.00, d, 7.0 |
| 13 | 33.2 | |
| 14 | 16.2 | 0.90, s |
| 15 | 29.9 | 1.05, s |
| 1' | 40.8 | 4.65, s |
| 2' | 138.8 | |
| 3' | 128.2 | 7.25, m |
| 4' | 128.4 | 7.30, m |
| 5' | 126.4 | 7.20, m |
| 6' | 128.4 | 7.30, m |
| 7' | 128.2 | 7.25, m |
| 2'' | 162.8 | |
| 3'' | 108.2 | |
| 4'' | 164.1 | |
| 5'' | 109.8 | |
| 6'' | 162.7 | |
| 1-CHO | 192.5 | 10.35, s |
| 3-CHO | 192.6 | 10.38, s |
| 2''-OH | 14.10, s | |
| 6''-OH | 14.05, s |
Biological Activity and Mechanism of Action
Guajadial F has demonstrated promising biological activities, particularly in the areas of cancer and estrogen-related disorders.
Cytotoxicity
| Cell Line | Total Growth Inhibition (TGI) (µg/mL) |
| MCF-7 | 5.59 |
| MCF-7 BUS | 2.27 |
Anti-Estrogenic Activity
Guajadial F is suggested to act as a selective estrogen receptor modulator (SERM), exhibiting a mechanism of action similar to tamoxifen.[1] This suggests that it can compete with estradiol for binding to estrogen receptors, thereby inhibiting the transcription of estrogen-responsive genes involved in cell proliferation.
Topoisomerase I Inhibition
Guajadial F has been identified as a catalytic inhibitor of Topoisomerase I. By inhibiting this enzyme, Guajadial F can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
Isolation of Guajadial F
The following is a general protocol for the isolation of Guajadial F from the leaves of Psidium guajava, based on common phytochemical extraction and purification techniques.
Caption: General workflow for the isolation of Guajadial F.
Detailed Steps:
-
Extraction: Air-dried and powdered leaves of P. guajava are extracted with a solvent such as methanol or dichloromethane at room temperature.[4] This process is typically repeated multiple times to ensure complete extraction of the desired compounds.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography on silica gel. A gradient of solvents (e.g., hexane-ethyl acetate) is used to separate the components of the extract based on their polarity.
-
Purification: Fractions containing Guajadial F, as identified by Thin Layer Chromatography (TLC), are combined and subjected to further purification steps. This may involve repeated column chromatography or High-Performance Liquid Chromatography (HPLC) until pure Guajadial F is obtained.
Topoisomerase I Inhibition Assay
The following is a generalized protocol for assessing the inhibitory activity of Guajadial F against Topoisomerase I.
Caption: Workflow for a Topoisomerase I relaxation assay.
Detailed Steps:
-
Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA, human Topoisomerase I, and an appropriate reaction buffer.
-
Inhibitor Addition: Guajadial F, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixtures at a range of concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reactions are incubated at 37°C for a specific time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution, typically containing a detergent like SDS to denature the enzyme.
-
Agarose Gel Electrophoresis: The DNA from each reaction is loaded onto an agarose gel. The different topological forms of the DNA (supercoiled, relaxed, and nicked) will migrate at different rates through the gel.
-
Visualization and Analysis: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of Topoisomerase I activity is determined by the persistence of the supercoiled DNA band in the presence of Guajadial F, compared to the control where the DNA is mostly relaxed.
E-Screen Assay for Anti-Estrogenic Activity
This assay is used to determine the anti-estrogenic potential of a compound by measuring its effect on the proliferation of estrogen-sensitive cells.[1]
Detailed Steps:
-
Cell Seeding: Estrogen-responsive human breast cancer cells (e.g., MCF-7) are seeded in multi-well plates in a medium without phenol red and supplemented with charcoal-stripped serum to remove any estrogenic compounds.
-
Treatment: After an initial incubation period to allow for cell attachment, the cells are treated with:
-
A control (vehicle only)
-
Estradiol (E₂) to stimulate proliferation
-
Guajadial F at various concentrations
-
A combination of E₂ and Guajadial F at various concentrations
-
-
Incubation: The plates are incubated for several days (e.g., 6 days) to allow for cell proliferation.
-
Quantification of Cell Proliferation: Cell proliferation is assessed using a suitable method, such as the sulforhodamine B (SRB) assay, which stains total cellular protein.
-
Analysis: The absorbance is read using a microplate reader. The anti-estrogenic activity of Guajadial F is determined by its ability to inhibit the E₂-induced cell proliferation.
Signaling Pathways and Proposed Mechanisms
Proposed Biosynthetic Pathway
The biosynthesis of Guajadial F is proposed to occur through a hetero-Diels-Alder reaction between a sesquiterpene and a phloroglucinol derivative.[2]
Caption: Proposed biosynthetic pathway of Guajadial F.
Anti-Estrogenic Signaling Pathway
The anti-estrogenic activity of Guajadial F is believed to be mediated through its interaction with the estrogen receptor.
Caption: Proposed anti-estrogenic mechanism of Guajadial F.
Conclusion
Guajadial F is a promising natural product with significant potential for further investigation in drug discovery and development. Its unique chemical structure and multifaceted biological activities, including cytotoxic and anti-estrogenic effects, make it a compelling target for researchers in oncology and related fields. The information provided in this technical guide serves as a comprehensive resource for understanding the fundamental chemical and biological properties of Guajadial F and provides a foundation for future research endeavors.
References
- 1. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
